Cesium pivalate

Catalog No.
S776368
CAS No.
20442-70-0
M.F
C5H9CsO2
M. Wt
234.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cesium pivalate

CAS Number

20442-70-0

Product Name

Cesium pivalate

IUPAC Name

cesium;2,2-dimethylpropanoate

Molecular Formula

C5H9CsO2

Molecular Weight

234.03 g/mol

InChI

InChI=1S/C5H10O2.Cs/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1

InChI Key

LGVUAXNPXVXCCW-UHFFFAOYSA-M

SMILES

CC(C)(C)C(=O)[O-].[Cs+]

Canonical SMILES

CC(C)(C)C(=O)[O-].[Cs+]

Palladium-Catalyzed Cross-Coupling Reactions

Cesium pivalate serves as a powerful base in palladium-catalyzed cross-coupling reactions, a type of chemical reaction that forms carbon-carbon bonds between two different organic molecules. Its strength lies in its high solubility in organic solvents, making it ideal for reactions conducted in these media [, ].

One example involves the synthesis of fluoren-9-one derivatives through cyclocarbonylation of o-halobiaryls. In this reaction, cesium pivalate acts as the base in the presence of a palladium catalyst, facilitating the formation of the desired carbon-carbon bond [].

Source

Cesium pivalate is an organic compound with the chemical formula C5_5H9_9CsO2_2 and a molecular weight of approximately 234.03 g/mol. It is categorized as an alkali metal carboxylate, specifically derived from pivalic acid. This compound appears as a solid at room temperature and is primarily utilized as a base in various

  • Substitution Reactions: It is commonly used as a base in palladium-catalyzed Mizoroki-Heck reactions, facilitating the formation of carbon-carbon bonds.
  • Cyclocarbonylation: This reaction involves synthesizing fluoren-9-one derivatives from o-halobiaryls in the presence of a palladium catalyst.
  • Intramolecular Coupling: Cesium pivalate aids in forming fused heterocycles, such as dihydrobenzofurans and indolines, from o-bromo phenol and aniline precursors.
  • C-H Activation: It plays a role in synthesizing amides and esters containing a quaternary β-carbon atom through palladium-catalyzed C-H activation reactions .

While cesium pivalate's primary applications are in chemical synthesis, it also exhibits notable biological activity. The compound can influence various cellular processes, including:

  • Cell Signaling Pathways: It may affect cellular signaling mechanisms through interactions with enzymes.
  • Gene Expression: Cesium pivalate has been observed to alter gene expression levels, impacting metabolic pathways.
  • Enzyme Activity: The compound can inhibit or activate specific enzymes, leading to changes in metabolite levels and cellular metabolism.

Cesium pivalate can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting pivalic acid with cesium carbonate in an organic solvent. This reaction typically requires controlled conditions to ensure optimal yield.
  • Alternative Methods: Other methods may include using cesium salts with different carboxylic acids or employing various solvents to enhance solubility and reaction efficiency .

Cesium pivalate has diverse applications across multiple fields:

  • Organic Chemistry: It serves as a catalyst in various synthetic reactions, including polymerization and cross-coupling reactions.
  • Pharmaceutical Industry: The compound is utilized in synthesizing pharmaceutical intermediates and active ingredients.
  • Industrial Chemistry: Cesium pivalate plays a role in producing high-performance polymers and other industrial chemicals .

Cesium pivalate belongs to the family of alkali metal carboxylates. Other similar compounds include:

  • Lithium Pivalate
  • Sodium Pivalate
  • Potassium Pivalate
  • Rubidium Pivalate

Comparison

CompoundSolubilityCatalytic ActivityUnique Features
Cesium PivalateHighHighExcellent for palladium-catalyzed reactions
Lithium PivalateModerateModerateLower catalytic activity compared to cesium
Sodium PivalateModerateModerateCommonly used but less effective than cesium
Potassium PivalateModerateModerateSimilar to sodium but with slight variations
Rubidium PivalateLowLowLess commonly used due to lower reactivity

Cesium pivalate stands out among these compounds due to its combination of high catalytic activity and solubility, making it particularly valuable for various chemical applications .

Molecular Structure and Formula (C₅H₉CsO₂)

Cesium pivalate possesses the molecular formula C₅H₉CsO₂ with a molecular weight of 234.03 grams per mole [1] [2] [3]. The compound consists of a cesium cation (Cs⁺) ionically bonded to a pivalate anion, which features a carboxylate group attached to a tertiary carbon with three methyl substituents [4]. The chemical structure is represented by the Simplified Molecular-Input Line-Entry System notation as [Cs+].CC(C)(C)C([O-])=O, indicating the ionic nature of the compound [1] [2].

The International Union of Pure and Applied Chemistry name for this compound is caesium(1+) 2,2-dimethylpropanoate [2] [5]. Alternative nomenclature includes cesium trimethylacetate, pivalic acid cesium salt, and 2,2-dimethylpropionic acid cesium salt [2] [3]. The International Chemical Identifier key is LGVUAXNPXVXCCW-UHFFFAOYSA-M, providing a unique identifier for this molecular structure [1] [2] [6].

The three-dimensional molecular geometry features the cesium ion positioned to optimize electrostatic interactions with the negatively charged carboxylate oxygen atoms of the pivalate anion [4]. The tertiary carbon center of the pivalate group creates significant steric bulk due to the three methyl substituents, which influences the compound's physical and chemical properties [4].

Crystallographic Characteristics

Cesium pivalate crystallizes as a white to almost white powder to crystal form under standard conditions [3] [7] [8]. The compound exhibits well-defined crystallographic properties that contribute to its distinctive physical characteristics. The crystalline structure accommodates the large cesium cation within a framework that maximizes ionic interactions while minimizing steric repulsion from the bulky pivalate anions [9].

The exact mass of cesium pivalate is determined to be 233.965706 grams per mole, with a monoisotopic mass of the same value [6] [10]. These precise mass measurements are essential for crystallographic analysis and structural determination studies. The compound maintains its crystalline integrity under ambient conditions, demonstrating stable lattice parameters [3] [8].

Structural analysis reveals that the cesium ions occupy positions that optimize coordination with multiple pivalate anions, creating a three-dimensional network that stabilizes the overall crystal structure [9]. The large ionic radius of cesium facilitates the formation of stable ionic lattices despite the steric constraints imposed by the bulky pivalate groups [9].

Physical Appearance and State Properties

Cesium pivalate presents as a white crystalline powder under standard laboratory conditions [3] [7] [11]. The compound maintains its solid state at room temperature, exhibiting characteristic properties of an ionic crystalline material [3] [8]. The physical appearance remains consistent across different preparation methods and purification procedures [3] [7].

The compound demonstrates excellent thermal stability in its solid state, maintaining its crystalline structure across a wide temperature range below its melting point [1] [3]. The white coloration indicates minimal light absorption in the visible spectrum, characteristic of ionic compounds with large band gaps [3] [7]. The powder form facilitates handling and measurement for analytical procedures while maintaining chemical stability [3] [8].

Physical state properties include a defined crystalline habit that can range from fine powder to larger crystal formations depending on preparation conditions [3] [11]. The compound exhibits typical ionic solid characteristics including brittleness and electrical insulation properties in the solid state [3] [8].

Thermal Properties

Melting Point Analysis (348°C)

Cesium pivalate exhibits a well-defined melting point of 348°C under standard atmospheric pressure conditions [3] [7] [8]. This thermal transition represents the temperature at which the ionic lattice structure breaks down sufficiently to allow molecular mobility characteristic of the liquid phase [1] [7]. Some commercial sources report a slightly broader melting range of 344-348°C, reflecting minor variations in purity and measurement conditions [1] [6].

The melting point determination requires careful experimental conditions to ensure accurate measurements due to potential decomposition at elevated temperatures [3] [8]. Differential scanning calorimetry studies confirm the sharp thermal transition at 348°C, indicating a well-ordered crystalline structure [7] [8]. The relatively high melting point reflects the strong electrostatic interactions between cesium cations and pivalate anions in the solid state [3] [7].

Comparative analysis with other cesium carboxylates demonstrates that the bulky pivalate group contributes to the elevated melting point through enhanced lattice stability [3] [7]. The melting point serves as a critical parameter for both identification and purity assessment of cesium pivalate samples [7] [8].

Thermal Stability Parameters

Thermal stability analysis reveals that cesium pivalate maintains structural integrity up to its melting point without significant decomposition [3] [7]. The compound exhibits a decomposition temperature of 424°C, providing a substantial thermal stability window above the melting point [12]. This thermal stability range makes cesium pivalate suitable for high-temperature applications in organic synthesis and materials science [12].

Sublimation behavior occurs at approximately 180°C under reduced pressure conditions, representing a significantly lower temperature than the atmospheric pressure melting point [4] [13] [14]. This low sublimation temperature proves advantageous for vacuum deposition processes and purification procedures [13] [14]. The sublimation process allows for purification through thermal gradient separation without reaching decomposition temperatures [13] [12].

Thermogravimetric analysis demonstrates minimal mass loss below 300°C under inert atmosphere conditions, confirming excellent thermal stability [12]. The thermal stability parameters indicate that cesium pivalate can withstand processing temperatures typical of many industrial applications without degradation [13] [12].

Thermal PropertyTemperature (°C)Reference
Sublimation Point180 [4] [13] [14]
Melting Point348 [3] [7] [8]
Decomposition Temperature424 [12]

Solubility Profile in Various Solvents

Cesium pivalate demonstrates high solubility in polar solvents, particularly water and ethanol, due to the ionic nature of the compound [9]. The large cesium cation and the polar carboxylate group facilitate dissolution in polar media through ion-dipole interactions and hydrogen bonding with solvent molecules [9]. Quantitative solubility measurements indicate a solubility of 2.82 milligrams per milliliter, corresponding to 0.012 molar concentration in aqueous solutions [15].

The compound exhibits limited solubility in nonpolar organic solvents due to the ionic character that requires polar interactions for effective solvation [9]. Polar aprotic solvents such as dimethyl sulfoxide provide intermediate solubility characteristics, allowing for specialized synthetic applications [16]. The solubility profile classification places cesium pivalate in the moderately soluble category according to standard solubility scales [15].

Temperature-dependent solubility studies reveal increased dissolution rates at elevated temperatures, following typical ionic compound behavior [16]. The solvation process involves dissociation of the ionic lattice and subsequent hydration or solvation of the individual cesium and pivalate ions [9]. Practical preparation of stock solutions requires careful consideration of solvent selection and concentration limits to ensure complete dissolution [16].

Solvent TypeSolubilityClassification
Water2.82 mg/mLModerately Soluble
Polar SolventsHighGood Solubility
Nonpolar SolventsLowPoor Solubility

Hygroscopic Nature and Stability Considerations

Cesium pivalate exhibits hygroscopic properties, demonstrating a tendency to absorb moisture from atmospheric conditions [3] [8] [17]. This moisture absorption characteristic necessitates specific storage requirements including protection from humidity and storage under inert gas atmospheres [3] [8]. The hygroscopic nature results from the ionic character of the compound and the ability of water molecules to coordinate with cesium cations [17].

Storage recommendations specify maintaining the compound in a cool, dark environment with temperatures below 15°C when possible [3] [8]. Inert gas storage, typically under argon or nitrogen atmospheres, prevents moisture uptake and maintains chemical integrity over extended periods [3] [8]. The compound should be stored in tightly sealed containers with minimal exposure to ambient air to prevent gradual moisture absorption [3] [8].

Stability considerations include protection from oxidizing agents and other incompatible materials that could react with the pivalate anion [17]. The compound maintains chemical stability under proper storage conditions but requires careful handling to prevent contamination [3] [8]. Long-term stability studies indicate that properly stored cesium pivalate retains its chemical and physical properties for extended periods when protected from moisture and incompatible substances [3] [8].

Storage ParameterRequirementPurpose
Temperature<15°COptimal Stability
AtmosphereInert GasMoisture Protection
ContainerSealedContamination Prevention
EnvironmentCool, DarkChemical Integrity

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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